Cas no 1708263-44-8 (4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole)

4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole
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- インチ: 1S/C12H13IN2O2/c1-16-7-6-15-9-12(8-14-15)17-11-4-2-10(13)3-5-11/h2-5,8-9H,6-7H2,1H3
- InChIKey: ONFCDHQKAZXFBX-UHFFFAOYSA-N
- ほほえんだ: N1(CCOC)C=C(OC2=CC=C(I)C=C2)C=N1
4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509835-1g |
4-(4-Iodophenoxy)-1-(2-methoxyethyl)-1H-pyrazole |
1708263-44-8 | 97% | 1g |
$779 | 2022-06-12 |
4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazoleに関する追加情報
4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole: A Comprehensive Overview
4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole (CAS No. 1708263-44-8) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to 4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole.
Chemical Structure and Properties
4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole is a member of the pyrazole family, a class of heterocyclic compounds known for their diverse biological activities. The compound features a pyrazole ring substituted with a 4-iodo-phenoxy group and a 2-methoxy-ethyl group. The presence of the iodine atom in the phenoxy group imparts unique chemical properties, such as enhanced reactivity and improved solubility, which are crucial for its applications in medicinal chemistry.
The molecular formula of 4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole is C13H15N2O2I, with a molecular weight of approximately 330.27 g/mol. The compound is typically obtained as a white crystalline solid and exhibits good stability under standard laboratory conditions. Its solubility in various organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), makes it suitable for use in solution-based reactions and biological assays.
Synthesis Methods
The synthesis of 4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-iodophenol with 1-(2-methoxy-ethyl)-1H-pyrazole in the presence of a coupling agent, such as potassium carbonate or cesium carbonate. This reaction typically proceeds under mild conditions and yields the desired product in good purity.
An alternative approach involves the iodination of 4-hydroxyphenyl-substituted pyrazoles using an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl). This method provides a straightforward route to introduce the iodine atom into the phenoxy group and can be optimized to achieve high yields.
Biological Activities and Applications
4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole has been extensively studied for its potential biological activities, particularly in the context of drug discovery. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, recent studies have shown that this compound exhibits potent inhibitory activity against tyrosine kinases, which are implicated in cancer progression and metastasis.
In addition to its enzymatic inhibition properties, 4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole has also been investigated for its anti-inflammatory effects. Research has demonstrated that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Research Advancements
The promising preclinical results with 4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole have led to increased interest in its clinical evaluation. Several Phase I clinical trials are currently underway to assess the safety and pharmacokinetics of this compound in human subjects. Preliminary data from these trials have shown that the compound is well-tolerated at various dose levels and exhibits favorable pharmacokinetic properties.
In parallel with clinical trials, ongoing research is focused on optimizing the structure-activity relationship (SAR) of 4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole. Scientists are exploring modifications to the pyrazole ring and substituents to enhance its potency, selectivity, and bioavailability. These efforts aim to develop more effective derivatives with improved therapeutic profiles.
Conclusion
4-(4-Iodo-phenoxy)-1-(2-methoxy-ethyl)-1H-pyrazole (CAS No. 1708263-44-8) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties that make it suitable for various applications, including enzyme inhibition and anti-inflammatory therapy. Ongoing research and clinical trials continue to uncover new insights into its biological activities and therapeutic potential, positioning it as a valuable candidate for further development in drug discovery.
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